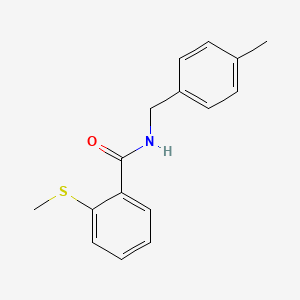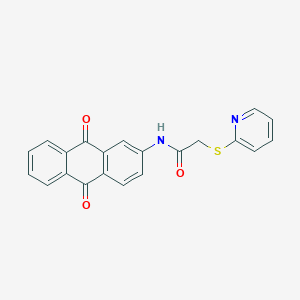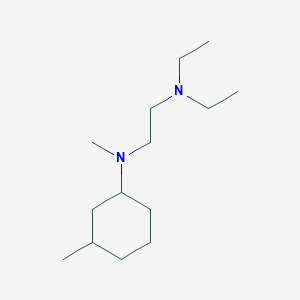
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as PPAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. PPAP belongs to the family of pyrrolidinedione compounds and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act on the central nervous system. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, memory, and cognitive function. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been found to modulate the activity of various receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit various biochemical and physiological effects. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to increase the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, memory, and cognitive function. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been found to modulate the activity of various receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to have anti-inflammatory and neuroprotective effects, which can help in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has various advantages and limitations for lab experiments. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is a relatively stable compound and can be synthesized in large quantities. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit various therapeutic properties, which can be studied in various animal models. However, the exact mechanism of action of 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood, and further research is needed to elucidate its therapeutic potential. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is also a relatively new compound, and its safety profile has not been fully established.
Orientations Futures
There are various future directions for the study of 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to have potential therapeutic properties, which can be studied further in various animal models. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can also be studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Further research is needed to elucidate the exact mechanism of action of 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione and to establish its safety profile. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can also be studied for its potential use in the development of new drugs for various neurological disorders.
Méthodes De Synthèse
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can be synthesized through a multi-step reaction process. The first step involves the condensation of 2-phenylethylamine with succinic anhydride to form 1-(2-phenylethyl)-2-pyrrolidinone. The second step involves the reaction of 1-(2-phenylethyl)-2-pyrrolidinone with 4-phenylpiperazine to form 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. The synthesis of 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been reported in various research studies, and the yield of the reaction can be optimized by controlling the reaction conditions.
Applications De Recherche Scientifique
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit various therapeutic properties, which have been studied in numerous research studies. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anti-inflammatory, neuroprotective, and antidepressant effects. It has also been found to improve cognitive function and memory retention. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21-17-20(22(27)25(21)12-11-18-7-3-1-4-8-18)24-15-13-23(14-16-24)19-9-5-2-6-10-19/h1-10,20H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFHWOIORKQQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4979021.png)
![1-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B4979034.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4979039.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3,5-dimethylbenzamide](/img/structure/B4979040.png)
![5-(1,3-benzodioxol-5-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4979051.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4979054.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4979066.png)


![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4979094.png)
![N-[3-(1H-indazol-1-yl)propyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4979104.png)